molecular formula C13H18ClNO4S2 B2943607 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide CAS No. 1448034-24-9

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2943607
CAS No.: 1448034-24-9
M. Wt: 351.86
InChI Key: SGAXQTLKLHIXIL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a synthetic chemical compound of significant interest in specialized organic and medicinal chemistry research. This molecule features a benzenesulfonamide core, a privileged structure in pharmaceutical sciences, which is further functionalized with chloro and methoxy substituents and a unique N-[(3-methoxythiolan-3-yl)methyl] side chain. The benzenesulfonamide group is a key pharmacophore known to confer potent biological activity, particularly in enzyme inhibition . Compounds within this class have been extensively investigated for their ability to interact with a variety of enzymatic targets. For instance, sulfonamide-based molecules like chlorsulfuron are well-known as acetolactate synthase (ALS) inhibitors, serving as effective herbicides . Furthermore, structurally complex sulfonamides are often explored in drug discovery campaigns for their potential as therapeutic agents. The specific molecular architecture of this compound—combining the sulfonamide head with a thiolane-containing tail—suggests it is a high-value intermediate or a target molecule for probing biological mechanisms. It is primarily utilized in research and development settings, including as a building block in organic synthesis, a candidate in high-throughput screening libraries, or a lead compound for the development of new enzyme inhibitors. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to thoroughly investigate the specific properties and handling requirements of this compound prior to use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAXQTLKLHIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and sulfonamide formation reactions, optimized for yield and purity. These methods would use industrial-grade reagents and catalysts to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:

Conditions Reagents Observed Products References
Acidic (HCl, H₂SO₄)Concentrated HCl/H₂O3-Chloro-4-methoxybenzenesulfonic acid + (3-methoxythiolan-3-yl)methylamine derivatives
Basic (NaOH, KOH)5% NaOH in EtOH/H₂OSodium 3-chloro-4-methoxybenzenesulfonate + secondary amine byproducts

Key findings:

  • Acid hydrolysis proceeds via cleavage of the S–N bond, forming sulfonic acids and amines.

  • Alkaline conditions favor salt formation due to deprotonation of the sulfonic acid intermediate .

Nitration Reactions

Electrophilic nitration occurs at the aromatic ring, directed by the methoxy and chloro substituents:

Conditions Reagents Nitration Position Yield References
HNO₃ (1.2 eq), H₂SO₄, 0–5°CNaNO₂, H₂SO₄ catalyticPredominantly para to methoxy24–35%

Key findings:

  • Methoxy groups activate the ring for nitration at ortho/para positions, while chloro groups deactivate meta-directing effects .

  • Competitive nitration at position 5 (relative to sulfonamide) observed in analogs .

Nucleophilic Aromatic Substitution

The chloro substituent participates in substitution reactions under controlled conditions:

Reagents Catalyst Products References
NH₃ (excess), CuCl₂DMF, 120°C3-Amino-4-methoxy derivative with retained sulfonamide and thiolan groups
KSCN, EtOH/H₂OThiocyano-substituted analog (minor product due to steric hindrance)

Key findings:

  • Substitution at the chloro position is sterically hindered by the adjacent methoxy group .

  • Copper catalysts enhance amination efficiency .

Alkylation and Condensation

The thiolan-methyl side chain enables alkylation and cyclization:

Reaction Type Reagents Products References
AlkylationCH₃I, K₂CO₃ in DMFN-Methylated sulfonamide with modified thiolan side chain
Cyclocondensation2,4-Pentanedione, HClPyrazole-fused sulfonamide derivatives

Key findings:

  • Methylation occurs preferentially at the sulfonamide nitrogen.

  • Cyclocondensation with diketones forms five-membered heterocycles .

Oxidation of Thiolan Moiety

The tetrahydrothiophene (thiolan) ring undergoes oxidation:

Oxidizing Agent Conditions Products References
H₂O₂, AcOH60°C, 6 hrSulfoxide derivative (partial oxidation)
KMnO₄, H₂SO₄0°C, 2 hrSulfone derivative (complete oxidation)

Key findings:

  • Controlled oxidation preserves the sulfonamide structure while modifying the thiolan ring .

  • Sulfone derivatives exhibit enhanced thermal stability.

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:

Target Interaction Site Observed Effect References
Carbonic Anhydrase IISulfonamide moiety + thiolanCompetitive inhibition (Ki = 49–159 nM)
Bacterial Dihydropteroate SynthaseChloro-methoxy aromatic ringDisruption of folate synthesis pathways

Scientific Research Applications

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Sulfonamide Nitrogen

3-Chloro-N-(3-Furanylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide () Structure: Features furan-3-ylmethyl and thiophen-2-ylmethyl groups on the sulfonamide nitrogen. Key Differences: The target compound replaces these substituents with a 3-methoxythiolan-3-ylmethyl group.

3-Chloro-4-Fluoro-N-({1-[(Thiophen-3-Yl)Methyl]Piperidin-4-Yl}Methyl)Benzene-1-Sulfonamide ()

  • Structure : Incorporates a piperidine ring and thiophen-3-ylmethyl group.
  • Key Differences : The piperidine ring introduces conformational flexibility, while fluorine at position 4 increases electronegativity. The target compound’s methoxy group (instead of fluorine) may reduce electron-withdrawing effects, altering binding interactions .

Substituents on the Benzene Ring

3-Amino-N-(3-Bromo-4-Methoxyphenyl)-4-Chlorobenzene-1-Sulfonamide () Structure: Contains an amino group (position 3) and bromine (position 3 on the adjacent phenyl ring). Key Differences: The amino group increases hydrophilicity, while bromine adds steric bulk. The target compound lacks amino/bromo groups, prioritizing chloro and methoxy substituents, which balance hydrophobicity and moderate electronic effects .

N-(3-((1,4-Diazepan-1-Yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride ()

  • Structure : Features a diazepane ring linked via a methylene group.
  • Key Differences : The diazepane’s seven-membered ring offers flexibility, whereas the target’s thiolan ring is rigid and smaller. This may influence binding pocket compatibility in biological targets .

Physicochemical Properties (Inferred from Analogs)

Compound Molecular Formula Molecular Weight Key Substituents Inferred Properties
Target Compound C₁₄H₁₉ClNO₄S₂ ~396.9* 3-Cl, 4-OCH₃, 3-methoxythiolan-3-ylmethyl Moderate lipophilicity (due to thiolan and methoxy), potential metabolic oxidation at sulfur.
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide C₁₇H₁₆ClNO₄S₂ 397.9 Furan-3-ylmethyl, thiophen-2-ylmethyl Lower lipophilicity (polar furan/thiophene), higher aqueous solubility .
3-Chloro-4-fluoro-N-(piperidinylmethyl-thiophene)benzenesulfonamide C₁₇H₂₀ClFN₂O₂S₂ 402.93 4-F, piperidinylmethyl, thiophen-3-ylmethyl Increased electronegativity (F), flexible piperidine may enhance target binding .
N-(3-Amino-4-chlorophenyl)-3-bromo-4-methoxybenzenesulfonamide C₁₃H₁₂BrClN₂O₃S ~396.7 3-NH₂, 4-Cl, 3-Br, 4-OCH₃ High solubility (NH₂), steric hindrance (Br) may limit membrane permeability .

*Estimated based on molecular formula.

Biological Activity

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, commonly known as sulfa drugs, have historically been used as bacteriostatic antimicrobials. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14ClN1O3SC_{12}H_{14}ClN_{1}O_{3}S and has a sulfonamide functional group which is crucial for its biological activity. The presence of a methoxy group and a thiolane moiety may contribute to its unique pharmacological profile.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death or growth inhibition.

Biological Activity and Pharmacological Profile

Recent studies have highlighted various biological activities associated with sulfonamide derivatives:

  • Antimicrobial Activity : The compound exhibits significant bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against strains resistant to traditional antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Emerging evidence points towards the potential anticancer activity of certain sulfonamides. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryModulates inflammatory cytokines
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various sulfonamide derivatives, including this compound, demonstrated significant activity against multi-drug resistant strains of E. coli and Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) lower than that of commonly used antibiotics.
  • In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis. Results indicated a marked reduction in edema and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at low micromolar concentrations, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways.

Q & A

Basic: What synthetic routes are commonly employed to prepare this sulfonamide derivative?

Answer:
The synthesis typically involves:

  • Sulfonylation : Reacting a benzene sulfonyl chloride derivative with a primary amine (e.g., [(3-methoxythiolan-3-yl)methyl]amine) under basic conditions (e.g., potassium carbonate in acetonitrile) to form the sulfonamide bond .
  • Activation of sulfonic acids : Thionyl chloride (SOCl₂) in dichloromethane (DCM)/dimethylformamide (DMF) is used to convert sulfonic acids to reactive sulfonyl chlorides .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are standard .
  • Characterization : Confirmed via ¹H/¹³C NMR, LCMS (retention time ~4.03 min with formic acid/MeCN), and HRMS .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Crystal growth : Slow evaporation of saturated solutions (e.g., in ethanol or DCM) yields diffraction-quality crystals .
  • Data collection : Performed at 296 K using Mo-Kα radiation (λ = 0.71073 Å). SHELX software (SHELXL for refinement) resolves disorder in methoxy or thiolan groups .
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H···O=S) stabilize the crystal lattice, validated by hydrogen bond distances (e.g., 2.05–2.15 Å) .
  • Validation : R-factors < 0.05 and data-to-parameter ratios >18 ensure structural accuracy .

Advanced: What methodologies assess this compound’s antiproliferative activity against cancer cell lines?

Answer:

  • In vitro assays : MTT or SRB assays measure IC₅₀ values (e.g., 5–20 µM) against human cancer lines (e.g., MCF-7, HeLa) .
  • Structure-activity relationship (SAR) : Modifying the thiolan or methoxy groups alters potency. For example, replacing methoxy with ethoxy increases lipophilicity (logP +0.3) and enhances membrane permeability .
  • Mechanistic studies : Western blotting or flow cytometry evaluates apoptosis induction (e.g., caspase-3 activation) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies key groups (e.g., sulfonamide N–H at δ 10.2 ppm, methoxy at δ 3.8 ppm) .
  • LCMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 404.05) and purity (>95%) .
  • IR spectroscopy : Detects S=O stretches (1350–1150 cm⁻¹) and C–O–C (methoxy) at 1250 cm⁻¹ .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do substituents influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Methoxy groups increase logP (measured via HPLC logk), while the thiolan ring enhances solubility in polar solvents .
  • Electron effects : Electron-donating methoxy groups activate the benzene ring, altering reactivity in electrophilic substitutions (e.g., bromination at the para position) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, with melting points ~150–160°C .

Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?

Answer:

  • Steric hindrance : Bulky substituents on the thiolan ring reduce amine nucleophilicity. Solutions: Use coupling agents (e.g., HATU) or elevated temperatures (60–80°C) .
  • Competing side reactions : Over-sulfonylation or oxidation of the thiolan ring. Mitigation: Strict anhydrous conditions and inert atmospheres (N₂/Ar) .
  • Purification difficulties : Similar polarities of byproducts. Solution: Optimize chromatography gradients (e.g., hexane/EtOAc 7:3 to 1:1) .

Advanced: How is computational modeling used to predict biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates Zn²⁺ in active sites (docking score ≤ −9.0 kcal/mol) .
  • Pharmacophore modeling : Identifies critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) for antitumor activity .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score 0.55) and CYP450 inhibition risks .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard analysis : Review SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rats) and irritancy .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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